
Molybdenum disulfide
Overview
Description
Molybdenum disulfide (MoS₂) is a layered transition metal dichalcogenide (TMDC) composed of alternating hexagonal layers of molybdenum and sulfur atoms . Its structure allows for phase-dependent electronic properties: the semiconducting 2H phase (bandgap ~1.8 eV in monolayers) and the metallic 1T phase, which can coexist to enhance catalytic activity . MoS₂ exhibits exceptional mechanical strength, lubricity, and tunable optoelectronic properties, making it suitable for applications in catalysis, energy storage, electronics, and environmental remediation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Molybdenum disulfide can be synthesized through various methods, including chemical vapor deposition, hydrothermal synthesis, and liquid-phase exfoliation. One common method involves the thermal treatment of molybdenum compounds with hydrogen sulfide or elemental sulfur. For instance, molybdenum pentachloride can react with hydrogen sulfide to produce this compound .
Industrial Production Methods: Industrially, this compound is produced by processing molybdenite ore through flotation to obtain relatively pure this compound. The main contaminant in this process is carbon. Another method involves the thermal treatment of molybdenum compounds with hydrogen sulfide or elemental sulfur .
Chemical Reactions Analysis
Oxidation Reactions
MoS₂ exhibits resistance to oxidation at ambient conditions but reacts with oxygen at elevated temperatures:
This reaction occurs above 600°C, producing molybdenum trioxide (MoO₃) and sulfur dioxide (SO₂) . The oxidation process is critical in high-temperature applications, such as lubricant degradation and catalytic regeneration.
Reaction Conditions | Products | Reference |
---|---|---|
Heating in air (>600°C) | MoO₃, SO₂ |
Reactions with Halogens
MoS₂ reacts aggressively with halogens. For instance, chlorine gas attacks MoS₂ at elevated temperatures:
This reaction forms molybdenum pentachloride (MoCl₅) and disulfur dichloride (S₂Cl₂) . Similar reactivity is observed with fluorine, though products vary based on stoichiometry.
Intercalation Reactions
MoS₂’s layered structure allows intercalation with alkali metals, enhancing its electrochemical properties. A prominent example is lithiation:
Butyllithium reacts completely to form LiMoS₂, which is utilized in lithium-ion battery cathodes . The intercalation mechanism involves electron transfer into the MoS₂ lattice, expanding its interlayer spacing.
Hydrogen Evolution Reaction (HER)
MoS₂ edge sites are active for HER, with sulfur hydrides () identified as intermediates. Density functional theory (DFT) studies reveal:
-
H₂ formation via intermolecular coupling of groups and hydrated protons .
-
Solvation effects reduce the overpotential from 1.15 eV (vacuum) to 0.77 eV (aqueous) .
Key Catalyst Parameters
Parameter | Value | Reference |
---|---|---|
Tafel slope | 40–70 mV/dec | |
Stability (cycles) | >2,000 (crystalline MoS₂) |
Oxygen Evolution Reaction (OER)
MoS₂ edge sites exhibit limited OER activity due to unfavorable intermediate adsorption. Solvation models show:
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Overpotential reduction from 1.15 eV to 0.77 eV in aqueous environments .
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Polar intermediates (e.g., *O, *OH) stabilize charge transfer at the Mo-edge .
Stability and Degradation
MoS₂ undergoes oxidative degradation in catalytic environments:
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HER Conditions : Oxidation forms Mo⁶+ and Mo⁵+ species, reducing active sites .
-
Stability Enhancement : Crystalline MoS₂ (grown at 450°C) maintains activity for >2,000 cycles, whereas amorphous MoS₂ degrades within 250 cycles .
Catalyst Type | Stability (Cycles) | Degradation Cause |
---|---|---|
Amorphous MoS₂ | ~250 | Oxidation/S dissolution |
Crystalline MoS₂ | >2,000 | Minimal oxidation |
Reaction with Aqueous Media
MoS₂ dissolves in strongly alkaline or acidic solutions but remains stable in neutral water. Prolonged exposure to humid air leads to surface oxidation, forming Mo-O bonds detectable via XPS .
Scientific Research Applications
Scientific Research Applications
MoS₂ has emerged as a critical material in various scientific research domains due to its unique electronic, optical, and mechanical properties. Below are some key areas where MoS₂ is extensively applied:
Energy Storage and Conversion
MoS₂ is recognized for its potential in energy storage systems, particularly in supercapacitors and batteries. Its high surface area and excellent electrical conductivity make it an ideal candidate for supercapacitor electrodes. Recent studies have shown that MoS₂-based devices exhibit remarkable performance in terms of charge/discharge rates and energy density .
Table 1: Properties of MoS₂ in Energy Applications
Property | Description |
---|---|
Surface Area | High, promoting ion transport |
Conductivity | Excellent electrical conductivity |
Charge/Discharge Rates | Rapid response |
Energy Density | High capacity |
Electrocatalysis
MoS₂ has been investigated as a catalyst for hydrogen evolution reactions (HER) due to its edge states that enhance catalytic activity. Its cost-effectiveness compared to noble metals makes it an attractive alternative in renewable energy applications . Additionally, MoS₂ quantum dots have shown promise in electrocatalysis for solar energy production and chemical sensing .
Photonics and Optoelectronics
The unique optical properties of MoS₂ allow for its use in photonic devices. Its direct bandgap enables efficient light absorption and emission, making it suitable for applications in photodetectors and light-emitting devices . Researchers are exploring MoS₂-graphene hybrids for enhanced performance in biosensors and other optoelectronic applications .
Industrial Applications
MoS₂ is utilized in various industrial applications due to its lubricating properties and ability to function under extreme conditions.
Lubrication
MoS₂ serves as a solid lubricant due to its layered structure, allowing the sheets to slide over one another easily. This property is beneficial in reducing friction in mechanical systems, especially under high-load conditions .
Semiconductor Industry
In the semiconductor sector, MoS₂ is being integrated into next-generation chips. Its ambipolar characteristics allow it to function effectively as both a p-type and n-type semiconductor, which is crucial for developing advanced electronic devices . Companies like Samsung Electronics are actively researching the incorporation of MoS₂ into their semiconductor technologies.
Biomedical Applications
The biocompatibility and unique properties of MoS₂ have led to its exploration in biomedical fields.
Biosensing
MoS₂ quantum dots are being developed as probes for biosensing applications due to their luminescence characteristics and ability to detect various analytes with high sensitivity . The quantum confinement effect enhances their photoluminescence, making them effective for optical biosensing techniques.
Drug Delivery Systems
Research indicates that MoS₂ can be used in drug delivery systems due to its ability to encapsulate therapeutic agents while providing controlled release mechanisms . Its biocompatibility further supports its use in medical applications.
Mechanism of Action
The mechanism by which molybdenum disulfide exerts its effects is primarily due to its layered structure. The molybdenum atoms are sandwiched between layers of sulfur atoms, and these layers are held together by weak van der Waals forces. This structure allows the layers to slide over each other easily, resulting in low friction and excellent lubricating properties . Additionally, the electronic properties of this compound make it a semiconductor with a tunable band gap, which is useful in various electronic applications .
Comparison with Similar Compounds
Structural and Electronic Properties
Tungsten Disulfide (WS₂):
- Similar layered structure to MoS₂, with sulfur atoms sandwiching tungsten .
- Shares the ability to form inorganic fullerenes (IFs) and nanotubes .
- Bandgap: ~2.0 eV (slightly larger than MoS₂), making it more suitable for high-temperature optoelectronics .
Graphene:
- A single-layer carbon lattice with zero bandgap, limiting its use in semiconductor devices .
- MoS₂’s direct bandgap (1.8 eV in monolayers) enables superior performance in transistors and photodetectors .
- Unlike graphene, MoS₂ exhibits strong spin-orbit coupling, enhancing its utility in spintronics .
Boron Nitride (BN):
- Structural analog to graphene but an insulator (bandgap ~5.9 eV) .
- Used as a dielectric layer in electronics, contrasting with MoS₂’s semiconducting/metallic versatility .
Carbon Nanotubes (CNTs):
- High mechanical strength (Young’s modulus ~1 TPa) but lack intrinsic bandgap .
- MoS₂ nanotubes exhibit comparable toughness but with tunable electronic properties due to layered structure .
Table 1: Electronic and Structural Properties
Compound | Bandgap (eV) | Structure | Key Applications |
---|---|---|---|
MoS₂ (2H) | 1.8 (direct) | Layered | Transistors, HER catalysts |
WS₂ | 2.0 (direct) | Layered | High-temp. electronics |
Graphene | 0 | Hexagonal | Conductive coatings |
BN | 5.9 | Hexagonal | Dielectric layers |
CNTs | 0 | Tubular | Nanocomposites, sensors |
Catalytic Performance
Hydrogen Evolution Reaction (HER):
- MoS₂ edge sites exhibit high HER activity. Phase engineering (1T/2H hybrid) reduces overpotential and increases current density .
- WS₂ shows similar catalytic mechanisms but lower intrinsic activity compared to MoS₂ .
Hydrodesulfurization (HDS):
- MoS₂ is a benchmark catalyst for HDS in petroleum refining, outperforming WS₂ due to higher sulfur affinity .
Table 2: Catalytic Performance Metrics
Compound | HER Overpotential (mV) | Current Density (mA/cm²) | Key Catalytic Uses |
---|---|---|---|
MoS₂ | 150–200 | 10–30 | HER, HDS, HDO |
WS₂ | 200–250 | 5–15 | HER, lubrication |
Graphene | N/A | N/A | Conductive supports |
Mechanical and Lubrication Properties
Lubrication:
- MoS₂ and WS₂ both exhibit low friction coefficients (0.02–0.1), but WS₂ has higher thermal stability (~450°C vs. ~350°C for MoS₂) .
- MoS₂’s "rag" structure (disordered layers) enhances load-bearing capacity in coatings .
Mechanical Strength:
- MoS₂ nanotubes have a Young’s modulus of ~120 GPa, lower than CNTs (~1 TPa) but with superior flexibility .
Biological Activity
Molybdenum disulfide (MoS₂) is a transition metal dichalcogenide that has garnered significant interest in various fields, including biomedicine, due to its unique properties and biological activities. This article delves into the biological activity of MoS₂, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
1. Overview of this compound
This compound is composed of one layer of molybdenum atoms sandwiched between two layers of sulfur atoms, forming a layered structure that can be exfoliated into nanosheets. MoS₂ exhibits excellent electrochemical properties, photoluminescence, and biocompatibility, making it a candidate for various biomedical applications.
2.1 Mitochondrial Function Enhancement
Recent studies have demonstrated that MoS₂ nanoparticles can enhance mitochondrial function by modulating cellular metabolism. For instance, atomic vacancy-rich MoS₂ nanoflowers have been shown to catalyze the production of reactive oxygen species (ROS), which in turn stimulates mitochondrial biogenesis and cellular respiration. This process involves the upregulation of key genes such as PGC-1α and TFAM, leading to increased mitochondrial DNA copy numbers and enhanced ATP production in mammalian cells .
2.2 Antibacterial Properties
MoS₂ has exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that MoS₂ nanoparticles combined with green-synthesized silver nanoparticles resulted in a remarkable reduction in bacterial viability, achieving over 99% inhibition of biofilm formation . The antibacterial mechanism is believed to involve oxidative stress induction and membrane depolarization in bacterial cells .
3.1 Study on Mitochondrial Biogenesis
A pivotal study investigated the effects of MoS₂ nanoflowers on human mesenchymal stem cells (hMSCs). The results indicated that treatment with these nanoparticles led to significant increases in mitochondrial respiratory capacity and ATP production. The study utilized principal component analysis (PCA) to assess gene expression profiles, revealing distinct differences between treated and untreated cells .
Parameter | Control | MoS₂ Treatment |
---|---|---|
Mitochondrial DNA Copy Number | Baseline | Increased |
ATP Production | Baseline | Enhanced |
Expression of PGC-1α | Low | Significantly Upregulated |
3.2 Ecotoxicity Assessment
An ecotoxicity study evaluated the effects of MoS₂ nanoparticles on terrestrial organisms. The results showed that exposure to MoS₂ NPs induced DNA damage in Folsomia candida at higher concentrations, highlighting the need for careful risk assessment when using these materials in environmental applications .
4. Safety and Biocompatibility
The biocompatibility of MoS₂ has been extensively studied. In vitro assays demonstrated that concentrations up to 200 μg/mL did not significantly affect cell membrane integrity, as measured by lactate dehydrogenase (LDH) release . This suggests that MoS₂ can be safely integrated into biological systems without eliciting cytotoxic effects.
5. Conclusion
This compound exhibits promising biological activities that could be harnessed for therapeutic purposes, particularly in enhancing mitochondrial function and combating bacterial infections. However, further research is necessary to fully understand its mechanisms of action and potential long-term effects on human health and the environment.
Q & A
Basic Research Questions
Q. How can high-quality monolayer MoS₂ be synthesized for optoelectronic studies?
Monolayer MoS₂ is typically synthesized via chemical vapor deposition (CVD) using precursors like molybdenum trioxide (MoO₃) and sulfur vapor under controlled temperatures (650–850°C). Mechanical exfoliation from bulk crystals is another method, yielding high-purity monolayers suitable for photoluminescence (PL) and absorption spectroscopy . Key parameters include substrate selection (e.g., SiO₂/Si) and post-growth annealing to reduce defects.
Q. What characterization techniques confirm the structural integrity of MoS₂ nanosheets?
Atomic force microscopy (AFM) measures thickness (monolayer ≈ 0.7 nm), while Raman spectroscopy identifies layer-dependent phonon modes (E₁₂g and A₁₃ peaks shift with thickness). Photoluminescence spectroscopy confirms the transition from indirect to direct bandgap in monolayers, with PL intensity increasing by ~10⁴ compared to bulk . X-ray diffraction (XRD) and transmission electron microscopy (TEM) further validate crystallinity and stacking order.
Q. Why does monolayer MoS₂ exhibit photoluminescence, unlike bulk MoS₂?
Bulk MoS₂ has an indirect bandgap (~1.2 eV), whereas monolayer MoS₂ transitions to a direct bandgap (~1.8 eV) due to quantum confinement. This shift enables efficient electron-hole recombination, resulting in strong PL emission. Defect engineering (e.g., sulfur vacancies) can further modulate PL intensity .
Advanced Research Questions
Q. How can MoS₂-based van der Waals heterostructures be designed to enhance electronic properties?
Vertical stacking of MoS₂ with materials like black phosphorene (BP) creates heterostructures with tunable bandgaps. Density functional theory (DFT) calculations predict semiconductor-to-metal transitions when introducing phosphorus vacancies, enabling tailored optoelectronic responses. Experimental synthesis involves dry transfer techniques or CVD co-growth, with characterization via Kelvin probe force microscopy (KPFM) to map work function variations .
Q. What strategies improve the hydrogen evolution reaction (HER) activity of 2H-phase MoS₂?
Functionalizing MoS₂ with electron-withdrawing groups (e.g., carboxylated graphene quantum dots) reduces the Gibbs free energy of hydrogen adsorption (ΔG_H*). In-situ bottom-up synthesis using functionalized GQDs enhances edge-site exposure, achieving overpotentials as low as 140 mV at 10 mA/cm². Electrochemical impedance spectroscopy (EIS) and Tafel analysis quantify charge-transfer efficiency .
Q. Why do MoS₂ anodes in lithium-ion batteries (LIBs) exceed theoretical capacity predictions?
Post-lithiation, MoS₂ undergoes conversion reactions to form Li₂S and Mo nanoparticles, with subsequent cycles dominated by sulfur redox activity. Nanostructuring (e.g., 3D porous MoS₂/C composites) mitigates volume expansion, while in-situ TEM reveals dynamic phase evolution. Capacities up to 1290 mA h g⁻¹ are attributed to pseudocapacitive contributions and interfacial lithium storage .
Q. How to design experiments for evaluating MoS₂ grease lubricants under variable mechanical conditions?
Design of Experiment (DOE) methodologies optimize load, speed, and temperature parameters. Tribological testing via ball-on-disk setups under variable loads (5–50 N) and speeds (100–500 rpm) quantifies friction coefficients. Post-test analysis using scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) identifies wear mechanisms (e.g., adhesive vs. abrasive) .
Q. Methodological Considerations
- Data Contradiction Analysis : Discrepancies in HER activity (e.g., edge vs. basal plane contributions) require controlled experiments comparing defect-engineered vs. pristine MoS₂. Statistical tools like ANOVA validate reproducibility .
- Experimental Reproducibility : Detailed synthesis protocols (e.g., CVD gas flow rates, exfoliation solvents) must be documented, as minor variations significantly impact layer uniformity and defect density .
Properties
IUPAC Name |
bis(sulfanylidene)molybdenum | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQXQMHSOZUFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Mo]=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoS2 | |
Record name | Molybdenum disulfide | |
Source | Wikipedia | |
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DSSTOX Substance ID |
DTXSID201318098 | |
Record name | Molybdenite | |
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Molecular Weight |
160.1 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Water or Solvent Wet Solid, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Lustrous lead-grey powder; Black and lustrous when artificially prepared; Insoluble in water; [Merck Index] Black odorless powder; Insoluble in water; [MSDSonline] | |
Record name | Molybdenum sulfide (MoS2) | |
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Boiling Point |
450 °C, sublimes | |
Record name | MOLYBDENUM DISULFIDE | |
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Solubility |
INSOL IN WATER OR DIL ACIDS, SOL IN HOT SULFURIC ACID, AQUA REGIA, NITRIC ACID | |
Record name | MOLYBDENUM DISULFIDE | |
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Density |
5.06 @ 15 °C/15 °C | |
Record name | MOLYBDENUM DISULFIDE | |
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Color/Form |
LEAD-GRAY, LUSTROUS POWDER, Black luster, hexagonal crystals | |
CAS No. |
1309-56-4, 1317-33-5 | |
Record name | Molybdenite | |
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Record name | Molybdenum sulfide (MoS2) | |
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Record name | MOLYBDENUM DISULFIDE | |
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Record name | MOLYBDENUM DISULFIDE | |
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Melting Point |
2375 °C | |
Record name | MOLYBDENUM DISULFIDE | |
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